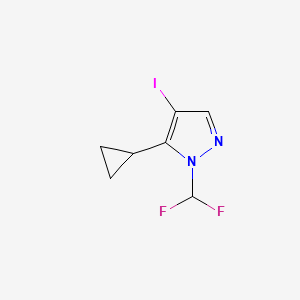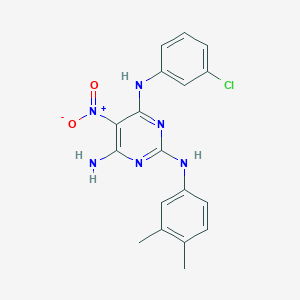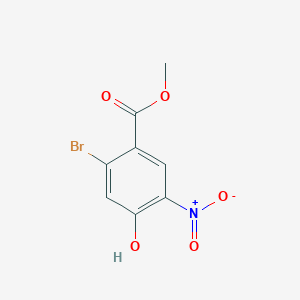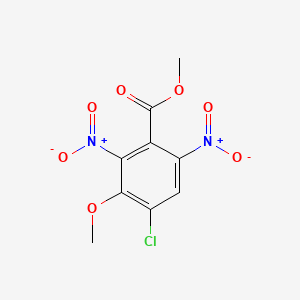![molecular formula C15H15ClN2O B12466716 N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide](/img/structure/B12466716.png)
N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorobenzyl group attached to an amino phenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide typically involves the reaction of 4-chlorobenzylamine with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromobenzyl)amino]phenyl}acetamide
- N-{4-[(4-methylbenzyl)amino]phenyl}acetamide
- N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide
Uniqueness
N-{4-[(4-chlorobenzyl)amino]phenyl}acetamide stands out due to its unique combination of a chlorobenzyl group and an amino phenyl acetamide structure, which imparts distinct chemical and biological properties. Its chlorinated aromatic ring enhances its reactivity and potential for forming various derivatives, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
DXTGWDGBYWKDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)


![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)

![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)

![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12466694.png)

![1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466731.png)
